molecular formula C15H21ClO2 B8561137 2-(Octyloxy)benzoyl chloride CAS No. 54090-39-0

2-(Octyloxy)benzoyl chloride

Cat. No. B8561137
CAS RN: 54090-39-0
M. Wt: 268.78 g/mol
InChI Key: WCJLKAOWUBVWSG-UHFFFAOYSA-N
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Patent
US05225105

Procedure details

First, octyloxybenzoic acid was heated in thionyl chloride under reflux until complete dissolution. Excess thionyl chloride was removed by vacuum distillation. Thus there was obtained octyloxybenzoic acid chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12](O)=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].S(Cl)([Cl:21])=O>>[CH2:1]([O:9][C:10]1[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=1[C:12]([Cl:21])=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)OC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux until complete dissolution
CUSTOM
Type
CUSTOM
Details
Excess thionyl chloride was removed by vacuum distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC1=C(C(=O)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.